molecular formula C21H24N4O2S3 B12140612 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140612
M. Wt: 460.6 g/mol
InChI Key: SORBOKBNPJQWLB-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and substituted with a thiomorpholin-4-yl group and a 3-methylbutyl chain. Its Z-configuration at the methylidene bridge (C5 position of the thiazolidinone ring) is critical for structural stability and biological interactions .

Properties

Molecular Formula

C21H24N4O2S3

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-3-(3-methylbutyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S3/c1-14(2)6-8-25-20(27)16(30-21(25)28)13-15-18(23-9-11-29-12-10-23)22-17-5-3-4-7-24(17)19(15)26/h3-5,7,13-14H,6,8-12H2,1-2H3/b16-13-

InChI Key

SORBOKBNPJQWLB-SSZFMOIBSA-N

Isomeric SMILES

CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S

Canonical SMILES

CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The thiazolidinylidene moiety is then introduced via a condensation reaction with a suitable thioamide. Finally, the thiomorpholinyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, would need to be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiomorpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinylidene moiety would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: As a precursor for the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A: 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Key Differences: Substituents: Benzyl (vs. 3-methylbutyl) at the thiazolidinone N3 position; morpholinyl ethylamino (vs. thiomorpholin-4-yl) at the pyridopyrimidinone C2. Biological Implications: The benzyl group in Compound A may enhance aromatic stacking interactions, while the thiomorpholin-4-yl group in the target compound could improve redox-modulating activity due to sulfur atoms .

Compound B: 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Key Differences: Substituents: Ethylamino (vs. thiomorpholin-4-yl) at C2; lacks the 3-methylbutyl chain.
Functional Group Analogues

Thiazolidinone Derivatives with Azo Linkages ():

  • Example : 1,3-Dimethyl-6-[2-(3-substituted phenyl)thiazolidin-4-one-3-yl]-pyrimidine-2,4-dione.
  • Comparison: The pyrimidine-2,4-dione core in these derivatives lacks the fused pyrido[1,2-a]pyrimidinone system, reducing planar rigidity. Azo linkages introduce photochemical reactivity, absent in the target compound, which may limit stability under UV exposure .

Structural Confirmation :

  • X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving Z-configuration and tautomerism.
  • NMR Analysis: Key signals include: δ 7.8–8.2 ppm (pyridopyrimidinone protons), δ 4.1–4.3 ppm (thiomorpholine CH2-S), and δ 1.2–1.4 ppm (3-methylbutyl CH3) .

Biological Activity

The compound 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential applications, and relevant research findings.

Structural Characteristics

The compound features a pyrido[1,2-a]pyrimidinone core , combined with a thiazolidine moiety and a thiomorpholine substituent . These structural components contribute to its biological activity and interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

  • Compounds similar to this one have demonstrated significant antibacterial and antifungal properties. For example, derivatives containing thiazolidine rings have shown potent activity against various Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin and streptomycin.

2. Anticancer Potential

  • The compound's unique structure may facilitate interactions with cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor cell proliferation and promote apoptosis in certain cancer cell lines, although more research is necessary to confirm these effects.

3. Enzyme Inhibition

  • The thiazolidine component is known for its ability to inhibit specific enzymes critical for microbial survival and proliferation. This mechanism could be leveraged for developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Antibacterial Activity Study : A study comparing the antibacterial effects of various thiazolidine derivatives found that compounds similar to our target compound exhibited stronger inhibition against Staphylococcus aureus and Escherichia coli compared to conventional antibiotics.
  • Anticancer Activity Assessment : In vitro assays on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-oneAntibacterial, Anticancer
7-methyl derivatives of similar thiazolidine compoundsEnhanced antibacterial properties
9-methyl analogsModerate anticancer effects

Synthesis Methods

The synthesis of the target compound typically involves multi-step organic reactions. A common approach includes the condensation of appropriate thiazolidinone precursors with pyrido-pyrimidine derivatives under controlled conditions. The reaction often requires specific bases (e.g., sodium hydroxide) and solvents (e.g., dimethyl sulfoxide) to achieve optimal yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.